molecular formula C7H7N3 B1428876 2-(6-Methylpyridazin-3-yl)acetonitrile CAS No. 1394042-71-7

2-(6-Methylpyridazin-3-yl)acetonitrile

Cat. No.: B1428876
CAS No.: 1394042-71-7
M. Wt: 133.15 g/mol
InChI Key: SUBUNYSLMCHRAG-UHFFFAOYSA-N
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Description

2-(6-Methylpyridazin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Methylpyridazin-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methylpyridazin-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-methylpyridazin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBUNYSLMCHRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity

  • IUPAC Name : 2-(6-Methylpyridazin-3-yl)acetonitrile
  • CAS Number : 1394042-71-7
  • Molecular Formula : C8H8N4

2-(6-Methylpyridazin-3-yl)acetonitrile is a pyridazine derivative that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Antimicrobial Activity

Recent studies have indicated that pyridazine derivatives can possess antimicrobial properties. A comparative analysis was conducted on various derivatives, including 2-(6-Methylpyridazin-3-yl)acetonitrile, against common pathogens.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
2-(6-Methylpyridazin-3-yl)acetonitrileStaphylococcus aureus200
Escherichia coli300
Pseudomonas aeruginosa400

These findings suggest that this compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus, which is significant in clinical settings due to its resistance patterns.

Neuropharmacological Studies

Pyridazine derivatives have been investigated for their neuropharmacological effects. Studies suggest that compounds within this class may exhibit anxiolytic and antidepressant effects.

  • Anxiolytic Effects : Animal models have shown that certain pyridazine derivatives can reduce anxiety-like behaviors.
  • Antidepressant Activity : Some studies indicate that these compounds may influence serotonin and norepinephrine levels, which are crucial in mood regulation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyridazine derivatives against Staphylococcus aureus. The results indicated that 2-(6-Methylpyridazin-3-yl)acetonitrile demonstrated a significant reduction in bacterial growth at concentrations as low as 200 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.
  • Neuropharmacological Impact Study : In a controlled trial involving rodent models, the administration of a pyridazine derivative similar to 2-(6-Methylpyridazin-3-yl)acetonitrile resulted in decreased anxiety-like behavior measured through elevated plus maze tests. The compound was found to enhance serotonin levels in the hippocampus, indicating potential for treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Methylpyridazin-3-yl)acetonitrile
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.